molecular formula C8H10ClFN2O B1524529 2-Amino-2-(2-fluorophenyl)acetamide hydrochloride CAS No. 1315365-17-3

2-Amino-2-(2-fluorophenyl)acetamide hydrochloride

Cat. No. B1524529
M. Wt: 204.63 g/mol
InChI Key: LORGBSQLLRZWIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(2-fluorophenyl)acetamide hydrochloride, also known as 2-Amino-2-(2-fluorophenyl)acetamide HCl or 2-Amino-2-Fluorophenylacetamide HCl, is a white crystalline powder that is used in scientific research and laboratory experiments. It is a derivative of aniline and is a versatile building block for organic synthesis. It is an important reagent in organic synthesis and can be used to prepare a variety of compounds, including pharmaceuticals, dyes, and other organic molecules.

Scientific Research Applications

Pharmacological Insights and Toxicity Studies

The pharmacological actions and toxicity of structurally similar compounds to 2-Amino-2-(2-fluorophenyl)acetamide hydrochloride, such as acetaminophen (paracetamol) and various pharmaceutical agents, have been extensively studied. These investigations often focus on metabolic pathways, toxicity mechanisms, and potential therapeutic applications, which might mirror the research interests surrounding 2-Amino-2-(2-fluorophenyl)acetamide hydrochloride.

For instance, the metabolism and genetic differences affecting the efficacy and toxicity of paracetamol highlight the significance of understanding metabolic pathways and genetic profiles in optimizing therapeutic use and minimizing risks (Li-zi Zhao & G. Pickering, 2011). Similarly, the environmental persistence and transformation of acetaminophen, a common analgesic, emphasize the need for effective removal strategies and awareness of potential toxic by-products (Hoang Nhat Phong Vo et al., 2019).

Environmental Concerns and Remediation

The environmental impact of pharmaceutical pollutants, including their occurrence, toxicity, and removal technologies, has become a pressing issue. Research on compounds like acetaminophen sheds light on the challenges and innovative approaches in monitoring, detecting, and treating these pollutants in various environmental compartments, such as wastewater, surface water, and soil (Hoang Nhat Phong Vo et al., 2019).

Towards Novel Therapeutic Applications

The exploration of new therapeutic mechanisms and potential drug repurposing is a vibrant area of research. Compounds with unique structures, such as 2-Amino-2-(2-fluorophenyl)acetamide hydrochloride, may offer novel pathways for treating various conditions, as seen in studies on other pharmacologically active compounds. For example, ketamine and its metabolites have provided groundbreaking insights into treating mood disorders, demonstrating the potential for compounds with unique mechanisms of action to revolutionize therapeutic strategies (G. Sanacora et al., 2017).

properties

IUPAC Name

2-amino-2-(2-fluorophenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORGBSQLLRZWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(2-fluorophenyl)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.